molecular formula C22H21N3O7S B2759587 3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 886939-77-1

3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2759587
CAS No.: 886939-77-1
M. Wt: 471.48
InChI Key: YIIPDVCKHITERO-UHFFFAOYSA-N
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Description

The compound 3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core. Key structural attributes include:

  • Dicarboxylate esters: Methyl groups at positions 3 and 6 of the thienopyridine ring.
  • Benzamido substituent: A 3-(2,5-dioxopyrrolidin-1-yl)benzamido group at position 2, introducing a lactam (pyrrolidinone) moiety.
  • Hydrogenation state: The 4H,5H,6H,7H designation indicates partial saturation of the bicyclic system.

The ester groups enhance solubility in organic solvents, while the amide linkage may contribute to hydrogen bonding, a critical feature in bioactive molecules .

Properties

IUPAC Name

dimethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-31-21(29)18-14-8-9-24(22(30)32-2)11-15(14)33-20(18)23-19(28)12-4-3-5-13(10-12)25-16(26)6-7-17(25)27/h3-5,10H,6-9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIPDVCKHITERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido group through amide bond formation. The final steps involve the esterification of carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Thieno[2,3-c]Pyridine Dicarboxylate Derivatives

Several analogs share the thieno[2,3-c]pyridine core but differ in substituents and ester groups:

Compound Name Substituents/Modifications Key Properties/Notes Reference
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Ethyl esters, amino group at position 2 Higher lipophilicity due to ethyl esters; lacks benzamido-pyrrolidinyl group.
6-Benzyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate Benzyl ester at position 6, methyl at 3 Bulky benzyl group may reduce solubility; amino group enhances reactivity.
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate Ethyl and methyl esters Similar to target compound but lacks the benzamido-pyrrolidinyl moiety.

Key Observations :

  • The benzamido-pyrrolidinyl group in the target compound introduces a rigid, planar structure that may enhance π-π stacking or receptor binding compared to simpler amino-substituted analogs .
  • Ester group variations (methyl vs. ethyl/benzyl) influence lipophilicity and metabolic stability. Methyl esters generally offer better aqueous solubility than bulkier esters .

Tetrahydroimidazo[1,2-a]Pyridine and Pyrrolidine Derivatives

Compounds with distinct heterocyclic cores but shared dicarboxylate functionalities:

Compound Name Core Structure Notable Features Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine with cyano/nitro groups Electron-withdrawing groups increase reactivity; nitro group may confer redox activity.
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate Pyrrolidine with dicyano substituents High steric hindrance from tert-butyl group; dicyano groups enhance electrophilicity.

Key Observations :

  • The pyrrolidinone moiety in the target compound provides a hydrogen-bond acceptor site absent in dicyano-pyrrolidine analogs, which may improve binding affinity in biological systems .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight : The target compound (C₂₄H₂₃N₃O₇S) has a molecular weight of ~521.5 g/mol, comparable to analogs like 3c (C₂₁H₂₃N₃O₆, 436.1 g/mol) but heavier due to the benzamido-pyrrolidinyl group .
  • Solubility : Methyl esters in the target compound likely improve aqueous solubility over ethyl/benzyl esters in analogs like 2c (61% purity, m.p. 223–225°C) .
  • Spectroscopic Data: IR: Expected peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O), distinct from cyano (~2200 cm⁻¹) or nitro (~1500 cm⁻¹) stretches in analogs . NMR: The benzamido-pyrrolidinyl group would show aromatic protons (~7.5 ppm) and pyrrolidinone carbonyls (~175 ppm in ¹³C NMR) .

Biological Activity

The compound 3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_2O_4S with a molecular weight of approximately 364.44 g/mol. Its structure features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated promising activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell proliferation. The presence of electron-withdrawing groups in similar compounds has been correlated with increased potency against cancer cells .

2. Antimicrobial Properties

Thieno[2,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Compounds structurally related to the target compound were shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

3. Antioxidant Activity

The antioxidant potential of thieno derivatives has been explored:

  • Erythrocyte Studies : Research involving erythrocytes exposed to oxidative stress demonstrated that these compounds could mitigate cellular damage by scavenging free radicals and reducing lipid peroxidation levels .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-c]pyridine derivatives:

  • Substituent Effects : Variations in substituents on the benzamido group significantly influence the compound's potency. For example, compounds with halogen substitutions showed enhanced anticancer activity compared to their non-substituted counterparts .
  • Dioxopyrrolidinyl Group : The presence of the 2,5-dioxopyrrolidinyl moiety has been linked to improved bioavailability and enhanced interaction with target proteins involved in cancer progression.

Case Studies

Several case studies highlight the efficacy of thieno derivatives:

  • Study on MDA-MB-231 Cells : A series of thieno derivatives were synthesized and evaluated for cytotoxicity against MDA-MB-231 cells. The most potent derivative exhibited an IC50 value of 27.6 μM, demonstrating significant selectivity for cancer cells over normal cells .
  • Antimicrobial Evaluation : A comprehensive evaluation of thieno derivatives revealed that specific modifications resulted in enhanced antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. Characterization of Intermediates :

  • HPLC : Monitors reaction progress and purity (>95% typically required) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., amide proton at δ 10.2–10.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .

Q. Table 1: Representative NMR Data for Key Intermediates

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Amide NH10.3 (s, 1H)-
Thieno Pyridine CH6.8–7.2 (m, 2H)115–125
Ester COOCH₃3.7 (s, 6H)52.5 (CH₃), 168

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Focus
Contradictions often arise from impurities, solvent effects, or dynamic processes (e.g., tautomerism). Methodological approaches include:

  • Cross-Validation : Compare NMR, IR, and MS data. For example, a carbonyl peak in IR (1690–1710 cm⁻¹) should align with ¹³C NMR signals at δ 165–170 ppm .
  • Variable Temperature NMR : Identify rotamers or tautomers by observing signal splitting at low temperatures (e.g., −40°C in DMSO-d₆) .
  • HSQC/HMBC Experiments : Resolve ambiguous proton-carbon correlations, particularly for fused heterocycles .

Case Study : A discrepancy in amide proton integration (1H vs. 2H) was resolved via COSY, revealing overlapping signals from a minor rotamer .

What strategies optimize reaction yields in amide coupling steps?

Advanced Research Focus
Low yields in amide coupling (e.g., 40–60%) are common due to steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Activating Agents : Use HATU or EDC/HOBt instead of DCC to enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Mild heating (40–50°C) reduces side reactions while maintaining reactivity .

Q. Table 2: Yield Optimization in Amide Coupling

ConditionYield (%)Purity (%)Source
HATU, DMF, RT7598
EDC/HOBt, DCM, 40°C6895
DCC, THF, RT5290

How do structural modifications influence the compound’s biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies focus on:

  • Pyrrolidinone Substituent : The 2,5-dioxopyrrolidin-1-yl group enhances solubility and target binding (e.g., protease inhibition) .
  • Methyl Ester vs. Free Acid : Esters improve cell permeability, while hydrolysis to carboxylic acids increases target affinity .
  • Thienopyridine Core : Substitution at position 2 modulates electron density, affecting interaction with hydrophobic binding pockets .

Q. Methodology :

  • In Silico Docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina .
  • Enzymatic Assays : Measure IC₅₀ values against recombinant enzymes (e.g., 0.5–5 µM for caspase-3 inhibition) .

How to design stability studies under physiological conditions?

Advanced Research Focus
Assess degradation pathways and half-life using:

  • pH-Varied Buffers : Incubate at pH 2.0 (simulating stomach), 7.4 (blood), and 9.0 (intestine) .
  • HPLC-MS Monitoring : Quantify degradation products (e.g., ester hydrolysis to dicarboxylic acid) .
  • Temperature Stress : Accelerated stability testing at 40°C/75% RH for 4 weeks predicts shelf life .

Q. Table 3: Stability Data at pH 7.4 (37°C)

Time (h)% RemainingMajor Degradant
0100-
2485Dicarboxylic acid
4862Oxidized thiophene

What analytical techniques validate purity for in vivo studies?

Q. Basic Research Focus

  • HPLC-DAD : Purity ≥98% with UV detection at 254 nm .
  • Elemental Analysis : C, H, N content within 0.4% of theoretical values .
  • Chiral HPLC : Confirm absence of enantiomeric impurities (e.g., Chiralpak AD-H column) .

How to address low reproducibility in biological assays?

Q. Advanced Research Focus

  • Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293), passage numbers, and serum-free media .
  • Metabolite Interference : Pre-incubate with liver microsomes to identify active metabolites .
  • Dose-Response Curves : Triplicate measurements with positive controls (e.g., staurosporine for apoptosis assays) .

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